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Compound Name: 1-Amino-4-hydroxyanthraquinone

Cat. No.: B1669015

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-amino-4-
hydroxyanthraquinone, a crucial intermediate in the manufacturing of various dyes and
pharmaceuticals. The primary and most industrially viable route, beginning with the nitration of
anthraquinone followed by a direct catalytic hydrogenation and hydroxylation, is detailed. This
document presents quantitative data in structured tables, provides in-depth experimental
protocols for the key reaction steps, and includes visual diagrams of the synthesis pathway and
experimental workflows to facilitate understanding and replication.

Introduction

1-Amino-4-hydroxyanthraquinone, also known as Disperse Red 15, is a significant chemical
intermediate. Its chromophoric anthraquinone core and reactive amino and hydroxyl groups
make it a versatile precursor for a wide range of disperse dyes used in the textile industry.
Furthermore, its derivatives have been explored for their potential applications in medicinal
chemistry. The synthesis of this compound from readily available anthraquinone is a process of
significant industrial interest. This guide focuses on a robust two-step synthesis route that is
both efficient and scalable.

Overall Synthesis Pathway
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The synthesis of 1-amino-4-hydroxyanthraquinone from anthraquinone is predominantly
achieved through a two-step process. The first step involves the electrophilic nitration of
anthraquinone to yield 1-nitroanthraquinone. The second, and key, step is the direct catalytic
hydrogenation of 1-nitroanthraquinone in a strong acidic medium, which concurrently reduces
the nitro group to an amine and introduces a hydroxyl group at the 4-position.

Nitration (—\ Catalytic Hydrogenation (
Anthraquinone (HNOs, H2S0s or HNOs alone) »| 1-Nitroanthraquinone (H2. Pd or Pt catalyst, cone. H2504) >kl-Amino—4—hydroxyanthraquinonej

Click to download full resolution via product page

Caption: Overall synthesis pathway from anthraquinone.

Step 1: Nitration of Anthraquinone

The nitration of anthraquinone is a critical first step to introduce a nitro group onto the
anthraquinone nucleus, primarily at the 1-position. This reaction can be carried out using
various nitrating agents and conditions.

Experimental Protocols

Method A: Nitration with Mixed Acid (H2SO4/HNOs)

e To a stirred suspension of anthraquinone in 78% sulfuric acid, 98% nitric acid is added at
room temperature.[1]

e The temperature of the reaction mixture is allowed to rise to and maintained at 40°C.[1]
e The mixture is stirred at this temperature for 12 to 15 hours.[1]

o Upon completion, the reaction mixture is poured into a mixture of ice and water to precipitate
the crude product.[1]

e The precipitate is filtered, washed with water until neutral, and dried.[1]

e The crude 1-nitroanthraquinone can be purified by stirring with dimethylformamide at room
temperature, followed by filtration and drying.[1]
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Method B: Nitration with Concentrated Nitric Acid

e Anthraquinone is intimately mixed with an excess of nitric acid (90% to 115% strength) at
approximately 25°C.[2]

e The mixture is stirred while maintaining the temperature at approximately 25°C for 12 to 100
hours, until the mono-nitration is substantially complete.[2]

e The reaction mixture is then "drowned" in ice water to precipitate the 1-nitroanthraquinone.[2]

e The precipitated product is recovered by filtration.[2] This method is reported to produce a
high-purity 1-nitroanthraquinone that may be suitable for the subsequent step without
extensive purification.[2]

Data Presentation

Method B (Conc. Nitric

Parameter Method A (Mixed Acid)[1] .
Acid)[2]
Starting Material Anthraquinone Anthraquinone
o 98% Nitric Acid in 78% Sulfuric . )
Nitrating Agent ) 90-115% Nitric Acid
Acid
Temperature 40°C ~25°C
Reaction Time 12 - 15 hours 12 - 100 hours

Precipitation in ice/water, o o
Work-up o ) Drowning in ice water, filtration
filtration, washing

- ) High purity, potentially suitable
_ Not specified, requires _
Purity of Crude o for next step without
purification o
purification

~46% (of purified 1-
Reported Yield nitroanthraquinone based on Extremely high yields reported

initial anthraquinone)
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Step 2: Catalytic Hydrogenation of 1-
Nitroanthraquinone

This step is a direct conversion of 1-nitroanthraquinone to 1-amino-4-hydroxyanthraquinone.
The reaction is carried out under hydrogen pressure in the presence of a noble metal catalyst
in concentrated sulfuric acid.

Experimental Protocol

o A pressure-resistant autoclave is charged with 1-nitroanthraquinone, 96% sulfuric acid, and a
palladium or platinum-based catalyst (e.g., palladium on a carrier).[3]

e The autoclave is sealed and purged with hydrogen.[3]
e The mixture is heated to a temperature between 90°C and 110°C.[3]

e The reaction is carried out under a hydrogen pressure of 20 to 50 pounds per square inch
gauge.[3]

e The hydrogenation is continued for approximately five hours, or until the hydrogen
consumption ceases.[3]

 After the reaction, the mixture is cooled to about 50°C, and the catalyst is removed by
filtration through an acid-proof filter.[3]

e The sulfuric acid solution containing the product is then poured into a large volume of water
to precipitate the 1-amino-4-hydroxyanthraquinone.[3]

The precipitated product is filtered, washed with water until acid-free, and dried.[3]

Data Presentation
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Parameter

Value[3]

Starting Material

1-Nitroanthraquinone

Solvent 85% to 100% Sulfuric Acid (96% is typical)
Catalyst Platinum or Palladium catalysts
Temperature 60°C to 125°C (preferred range 90°C to 110°C)

Hydrogen Pressure

20 to 200 psi (preferred range 20 to 50 psi)

Reaction Time

~5 hours

Work-up

Catalyst filtration, precipitation in water

Reported Yield

89% of theory (crude product)

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the experimental process, from starting

materials to the final purified product.
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Caption: Experimental workflow for the synthesis.
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Conclusion

The synthesis of 1-amino-4-hydroxyanthraquinone from anthraquinone via a two-step
process of nitration followed by catalytic hydrogenation in sulfuric acid is a well-established and
efficient method. This guide provides the necessary detailed protocols and quantitative data to
aid researchers and professionals in the successful implementation of this synthesis. The
provided diagrams offer a clear visual representation of the chemical transformation and the
experimental procedures involved. Careful control of reaction conditions, particularly during the
nitration step to minimize the formation of dinitro isomers, is crucial for achieving high yields
and purity of the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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